

Commercial Suppliers and Technical Guide for N-Octadecyl-1,1-D2 Alcohol

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Compound of Interest

Compound Name: *N-Octadecyl-1,1-D2 alcohol*

Cat. No.: *B1368249*

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For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled compounds, **N-Octadecyl-1,1-D2 alcohol** (also known as Stearyl-1,1-D2 alcohol) is a critical reagent, particularly in mass spectrometry-based applications. This technical guide provides an overview of commercial suppliers, available product specifications, and guidance on its application as an internal standard in lipidomics.

Introduction to N-Octadecyl-1,1-D2 Alcohol

N-Octadecyl-1,1-D2 alcohol (CAS No. 86369-69-9) is a saturated fatty alcohol in which two hydrogen atoms on the C1 position have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart, stearyl alcohol, and other related long-chain fatty alcohols. Its use can significantly improve the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response.

Commercial Supplier Data

The following table summarizes the available information for commercial suppliers of **N-Octadecyl-1,1-D2 alcohol**. Researchers are advised to visit the suppliers' websites for the most current pricing, availability, and to request certificates of analysis.

Supplier	Product Name	CAS Number	Isotopic Enrichment	Chemical Purity	Available Quantities	Price (USD)
LGC Standards	n-Octadecyl-1,1-d2 Alcohol	86369-69-9	99 atom % D[1]	min 98%[1]	Inquire	Inquire
C/D/N Isotopes Inc.	Octadecyl-1,1-d2 Alcohol	86369-69-9	99 atom % D[2][3]	min 98%[2][3]	0.5 g, 1 g[3]	\$235 (0.5g), \$395 (1g)[3]
Mithridion	n-Octadecyl-1,1-d2 Alcohol	86369-69-9	Not specified	Not specified	5 mg, 10 mg[4][5]	\$343.29 (5mg), \$372.42 (10mg)[4][5]
BOC Sciences	N-OCTADECYL-1,1-D2 ALCOHOL	86369-69-9	99 atom % D[6]	>98.0%(T)[6]	Inquire	Inquire
Medical Isotopes, Inc.	N-OCTADECYL-1,1-D2 ALCOHOL	86369-69-9	Inquire	Inquire	Inquire	Inquire
Kanto Chemical Co., Inc.	N-OCTADECYL-1,1-D2 ALCOHOL	86369-69-9	Inquire	Inquire	Inquire	Inquire

Experimental Protocols: Use as an Internal Standard in Lipidomics

While specific, detailed experimental protocols for **N-Octadecyl-1,1-D2 alcohol** are often application-dependent, the following provides a general methodology for its use as an internal standard in the quantitative analysis of long-chain fatty alcohols by GC-MS or LC-MS. The principles discussed are based on established practices for using deuterated internal standards in lipidomics.^[7]

Objective:

To accurately quantify the concentration of stearyl alcohol in a biological sample using **N-Octadecyl-1,1-D2 alcohol** as an internal standard.

Materials:

- **N-Octadecyl-1,1-D2 alcohol**
- Biological sample (e.g., plasma, cell lysate)
- Organic solvents for extraction (e.g., chloroform, methanol)
- Derivatization agent (if using GC-MS, e.g., BSTFA)
- GC-MS or LC-MS system

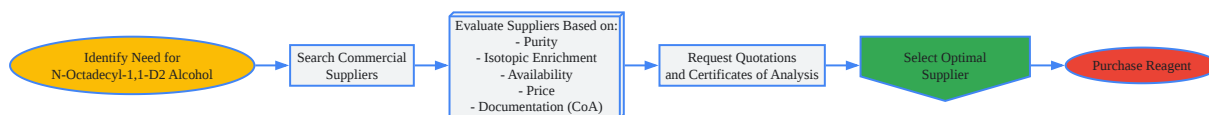
Methodology:

- Preparation of Internal Standard Stock Solution:
 - Accurately weigh a known amount of **N-Octadecyl-1,1-D2 alcohol**.
 - Dissolve it in a suitable organic solvent (e.g., ethanol) to a final concentration of 1 mg/mL.
 - Prepare a series of working solutions by serial dilution to be used for spiking the samples and for creating a calibration curve.
- Sample Preparation:
 - To a known volume or weight of the biological sample, add a precise volume of the **N-Octadecyl-1,1-D2 alcohol** working solution. The amount added should be comparable to the expected concentration of the endogenous analyte.

- Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction.
- Evaporate the organic solvent under a stream of nitrogen.
- Derivatization (for GC-MS):
 - To the dried lipid extract, add the derivatization agent (e.g., BSTFA) and a suitable solvent (e.g., acetonitrile).
 - Heat the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization of the alcohol groups to their trimethylsilyl (TMS) ethers.
- Instrumental Analysis:
 - Inject the derivatized (GC-MS) or non-derivatized (LC-MS) sample into the instrument.
 - For GC-MS, use a non-polar capillary column and a temperature gradient suitable for separating long-chain fatty alcohols.
 - For LC-MS, use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient.
 - Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the characteristic ions of both the analyte and the internal standard.
- Data Analysis:
 - Integrate the peak areas of the analyte and the internal standard.
 - Calculate the response ratio (analyte peak area / internal standard peak area).
 - Prepare a calibration curve by plotting the response ratio of known concentrations of the analyte (spiked with the internal standard) against the concentration.
 - Determine the concentration of the analyte in the biological sample by interpolating its response ratio on the calibration curve.

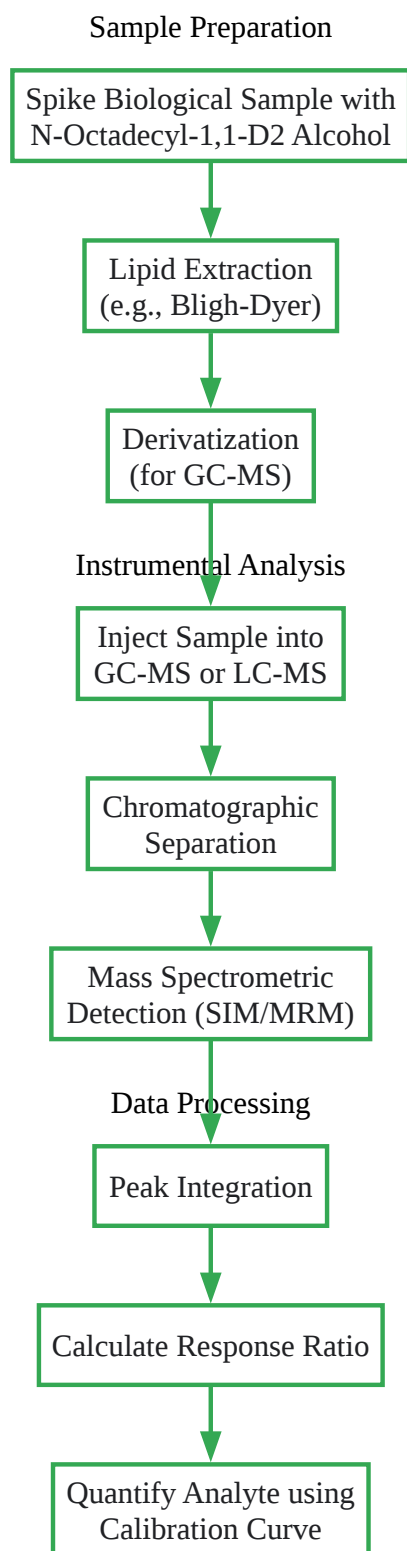
Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing **N-Octadecyl-1,1-D2 alcohol** in a research setting.



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Figure 1. Workflow for selecting a commercial supplier of **N-Octadecyl-1,1-D2 alcohol**.

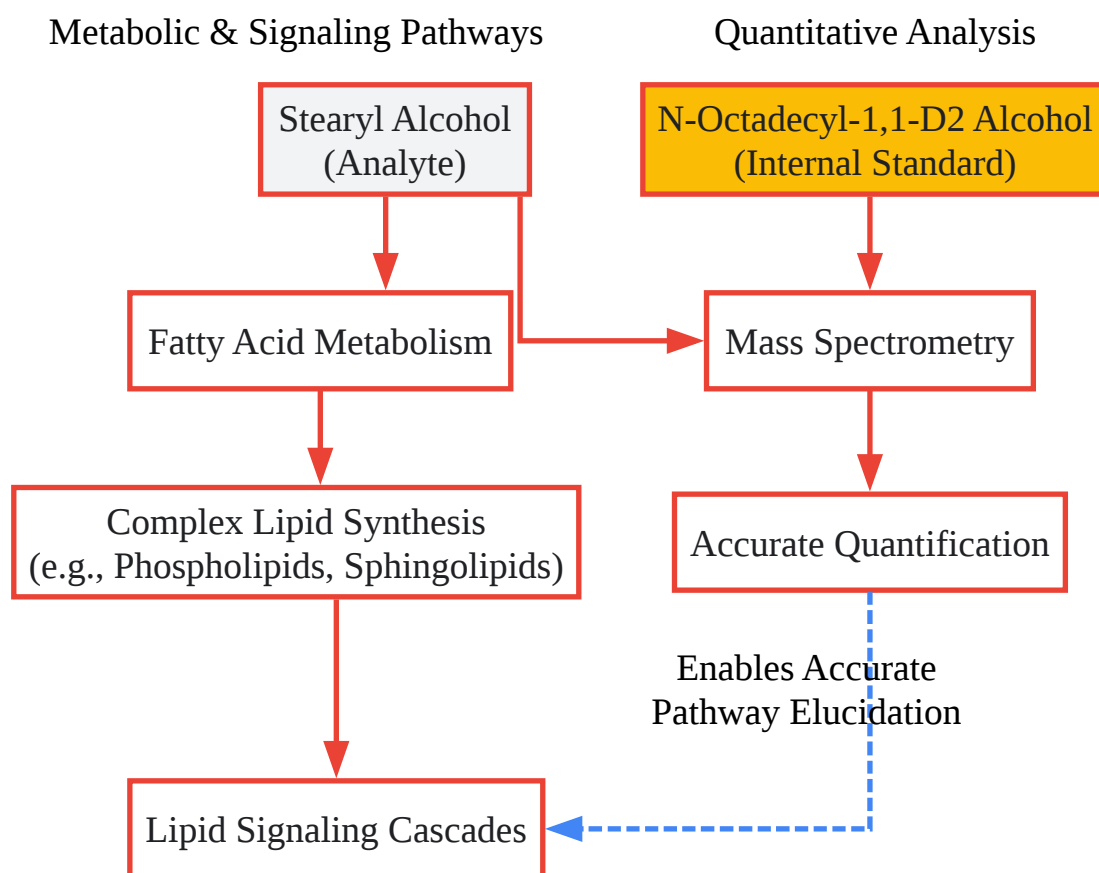


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Figure 2. General experimental workflow for quantitative analysis using **N-Octadecyl-1,1-D2 alcohol**.

Signaling Pathways and Logical Relationships

While **N-Octadecyl-1,1-D2 alcohol** itself is not directly involved in signaling pathways, its non-labeled counterpart, stearyl alcohol, is a precursor to various lipids that can have signaling roles. The use of deuterated standards is crucial for accurately elucidating these pathways.



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Figure 3. Logical relationship between **N-Octadecyl-1,1-D2 alcohol** and the study of lipid signaling pathways.

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